
1,1'-Bis(10-sulfanyldecyl)-4,4'-bipyridin-1-ium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties It consists of a bipyridinium core with two sulfanyldecyl chains attached to the nitrogen atoms
准备方法
The synthesis of 1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with 1-bromo-10-decane thiol in the presence of a base. The reaction conditions often include solvents such as acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds between the sulfanyldecyl chains.
Reduction: Reduction reactions can break the disulfide bonds, reverting the compound to its original form.
Substitution: The bipyridinium core can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
Industry: Used in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用机制
The mechanism of action of 1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride involves its ability to form and break disulfide bonds. This property allows it to interact with various molecular targets, such as proteins and enzymes, affecting their structure and function. The bipyridinium core can also participate in redox reactions, influencing the compound’s overall reactivity and behavior.
相似化合物的比较
Similar compounds to 1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride include:
1,1’-Bis(10-mercaptodecyl)-4,4’-bipyridinium: Similar structure but with mercaptodecyl chains instead of sulfanyldecyl chains.
1,1’-Bis(10-sulfanyldecyl)-2,2’-bipyridin-1-ium dichloride: Similar structure but with a different bipyridinium core.
The uniqueness of 1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride lies in its specific combination of the bipyridinium core and sulfanyldecyl chains, which confer distinct chemical and physical properties.
属性
CAS 编号 |
333971-32-7 |
|---|---|
分子式 |
C30H50Cl2N2S2 |
分子量 |
573.8 g/mol |
IUPAC 名称 |
10-[4-[1-(10-sulfanyldecyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]decane-1-thiol;dichloride |
InChI |
InChI=1S/C30H48N2S2.2ClH/c33-27-15-11-7-3-1-5-9-13-21-31-23-17-29(18-24-31)30-19-25-32(26-20-30)22-14-10-6-2-4-8-12-16-28-34;;/h17-20,23-26H,1-16,21-22,27-28H2;2*1H |
InChI 键 |
HZCNMBFGSLODIQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCCCCCCCCCS)CCCCCCCCCCS.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)](/img/structure/B14234785.png)
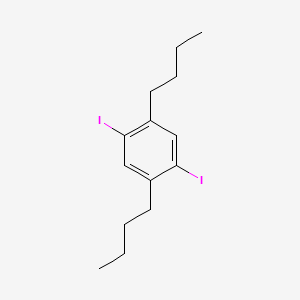
![Oxepino[3,2-D]pyrimidine](/img/structure/B14234795.png)
![1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene](/img/structure/B14234802.png)
![1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)-](/img/structure/B14234806.png)
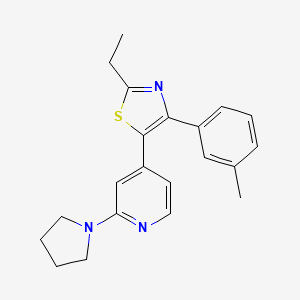

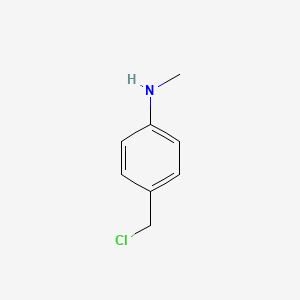
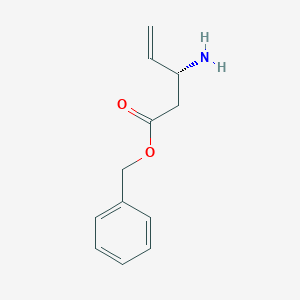
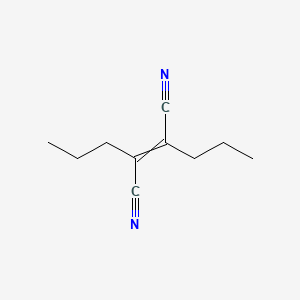
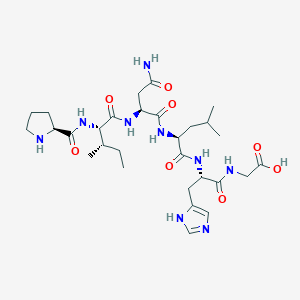
![3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14234874.png)
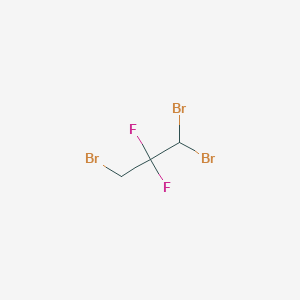
![Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)-](/img/structure/B14234886.png)
